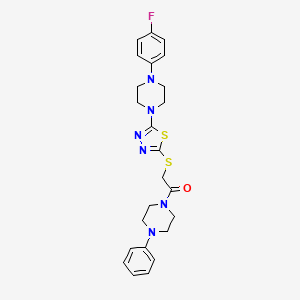
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the piperazine, thiadiazole, and fluorophenyl groups. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related arylthiobenzazoles has been demonstrated through electrochemical methods, as described in the first paper. The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole leads to the formation of disubstituted products . Although the exact synthesis of the compound is not detailed, similar electrochemical techniques could potentially be applied, utilizing appropriate starting materials and conditions to incorporate the fluorophenyl and phenylpiperazine moieties.
Molecular Structure Analysis
The molecular structure of the compound likely features a central thiadiazole ring flanked by piperazine rings, with one of the piperazine rings bearing a fluorophenyl substituent and the other a phenyl group. The presence of these groups suggests potential for interactions with biological targets, as piperazine and thiadiazole rings are often found in pharmacologically active compounds.
Chemical Reactions Analysis
The electrochemical synthesis approach mentioned in the first paper involves a Michael addition reaction, which is a type of nucleophilic addition . This reaction could be relevant to the synthesis or further chemical modifications of the compound . The presence of reactive sites such as the thiadiazole sulfur and the piperazine nitrogen atoms may allow for further functionalization or participation in biological interactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided in the papers, we can infer that the molecule is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of aromatic rings and heteroatoms. The fluorine atom could influence the compound's lipophilicity and electronic properties, potentially affecting its biological activity.
The second paper discusses the synthesis and characterization of piperazine derivatives, which, although not directly related to the compound , suggests that such compounds can be characterized using techniques like IR, NMR, and mass spectrometry . These methods could be employed to determine the physical and chemical properties of the compound .
Applications De Recherche Scientifique
Synthesis Techniques and Biological Activities
The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a part of a broader class of chemical compounds that have been synthesized and evaluated for various biological activities. Research has focused on the development of novel synthetic methods and the assessment of these compounds' potential as antimicrobial, anti-inflammatory, and neuroprotective agents, among others.
Microwave-Assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-thiadiazole nucleus, were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against test microorganisms, demonstrating the potential utility of this compound class in developing new antimicrobial agents (Başoğlu et al., 2013).
Antibacterial and Antimycobacterial Agents
Derivatives of N-substituted piperazinyl quinolones were synthesized and tested against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The findings highlighted moderate activity against Gram-positive bacteria, underscoring the importance of further research into such derivatives for antibacterial and antimycobacterial applications (Gurunani et al., 2022).
Electrochemical Synthesis of Phenylpiperazine Derivatives
A novel, environmentally friendly electrochemical method was developed for synthesizing new phenylpiperazine derivatives. This method demonstrates a high atom economy and safe waste disposal under ambient conditions, pointing to sustainable approaches in chemical synthesis (Nematollahi & Amani, 2011).
Neuroprotective Activities of Edaravone Derivatives
New edaravone derivatives containing a benzylpiperazine moiety were designed, synthesized, and their neuroprotective activities evaluated. These compounds showed promising results in protecting against damage caused by H2O2 in PC12 cells and reducing mortality in mice subjected to acute cerebral ischemia, highlighting their potential as lead compounds for neuroprotective agents (Gao et al., 2022).
Propriétés
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6OS2/c25-19-6-8-21(9-7-19)29-12-16-31(17-13-29)23-26-27-24(34-23)33-18-22(32)30-14-10-28(11-15-30)20-4-2-1-3-5-20/h1-9H,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSTNAIUIRIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

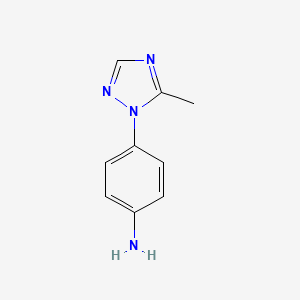
![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)
![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)
![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)


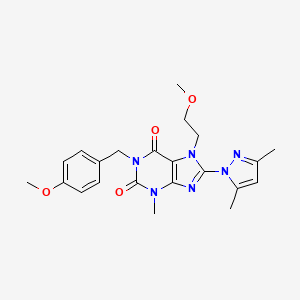
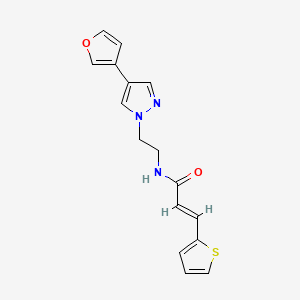
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

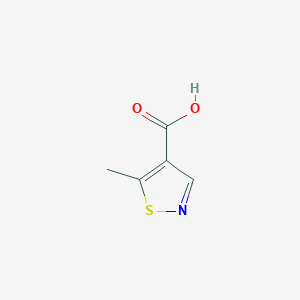

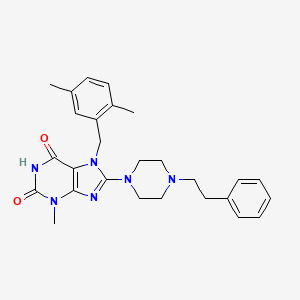
![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)